molecular formula C10H17NO3 B2898700 Tert-butyl N-cyclopent-2-en-1-yloxycarbamate CAS No. 2490405-96-2

Tert-butyl N-cyclopent-2-en-1-yloxycarbamate

Cat. No.: B2898700
CAS No.: 2490405-96-2
M. Wt: 199.25
InChI Key: DRVCOSHJUQYAOQ-UHFFFAOYSA-N
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Description

Tert-butyl N-cyclopent-2-en-1-yloxycarbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-cyclopent-2-en-1-yloxycarbamate typically involves the reaction of tert-butyl chloroformate with cyclopent-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl N-cyclopent-2-en-1-yloxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopent-2-en-1-ol and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-cyclopent-2-en-1-yloxycarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates and the study of drug metabolism.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-cyclopent-2-en-1-yloxycarbamate involves the formation of a stable carbamate group, which can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate group less reactive and more stable under various conditions . The compound can be deprotected by treatment with strong acids, such as trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .

Comparison with Similar Compounds

Tert-butyl N-cyclopent-2-en-1-yloxycarbamate can be compared with other carbamate compounds, such as:

    Tert-butyl N-phenylcarbamate: Similar in structure but with a phenyl group instead of a cyclopentene ring. It is used as a protecting group for amines in organic synthesis.

    Ethyl N-cyclopent-2-en-1-yloxycarbamate: Similar in structure but with an ethyl group instead of a tert-butyl group. It has different reactivity and stability properties.

    Methyl N-cyclopent-2-en-1-yloxycarbamate: Similar in structure but with a methyl group instead of a tert-butyl group.

These comparisons highlight the unique properties of this compound, such as its stability and steric hindrance, which make it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-cyclopent-2-en-1-yloxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)13-9(12)11-14-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVCOSHJUQYAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC1CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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